Cas no 32454-36-7 (Ethyl 2-(4-bromophenyl)-2-methylpropanoate)

Ethyl 2-(4-bromophenyl)-2-methylpropanoate is a brominated ester compound characterized by its versatile utility in organic synthesis and pharmaceutical intermediates. The presence of the 4-bromophenyl group enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable for constructing complex aromatic frameworks. The ethyl ester moiety provides stability and solubility in organic solvents, facilitating purification and further functionalization. Its sterically hindered α-carbon, due to the methyl substituents, can influence selectivity in nucleophilic substitution or reduction reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced reactivity and structural modularity.
Ethyl 2-(4-bromophenyl)-2-methylpropanoate structure
32454-36-7 structure
Product Name:Ethyl 2-(4-bromophenyl)-2-methylpropanoate
CAS No:32454-36-7
MF:C12H15BrO2
MW:271.150303125381
MDL:MFCD20527347
CID:1031242
PubChem ID:11277257
Update Time:2025-05-21

Ethyl 2-(4-bromophenyl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(4-bromophenyl)-2-methylpropanoate
    • ETHYL 2-(4-BROMOPHENYL)-2-METHYLPROPANOATE
    • AKOS016845075
    • C74658
    • 32454-36-7
    • Ethyl2-(4-bromophenyl)-2-methylpropanoate
    • DTXSID80460986
    • CS-0151894
    • 2-(4-bromo-phenyl)-2-methyl-propionic acid ethyl ester
    • DS-7099
    • J-520611
    • XTSCLIBGCPXCLH-UHFFFAOYSA-N
    • SCHEMBL9211
    • EN300-372910
    • DB-264899
    • MDL: MFCD20527347
    • Inchi: 1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
    • InChI Key: XTSCLIBGCPXCLH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(=O)OCC)(C)C

Computed Properties

  • Exact Mass: 270.02554g/mol
  • Monoisotopic Mass: 270.02554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Ethyl 2-(4-bromophenyl)-2-methylpropanoate Pricemore >>

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Additional information on Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Comprehensive Overview of Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS No. 32454-36-7)

Ethyl 2-(4-bromophenyl)-2-methylpropanoate, with the CAS number 32454-36-7, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure features a 4-bromophenyl group attached to a 2-methylpropanoate backbone, making it a versatile building block for fine chemical applications. This compound has garnered significant attention due to its role in drug discovery and catalysis research, aligning with current trends in sustainable chemistry and green synthesis.

In recent years, the demand for brominated aromatic esters like Ethyl 2-(4-bromophenyl)-2-methylpropanoate has surged, driven by their utility in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as precursors for biologically active molecules. Researchers frequently search for "CAS 32454-36-7 solubility" or "synthesis of Ethyl 2-(4-bromophenyl)-2-methylpropanoate," reflecting its technical relevance. The compound’s lipophilic properties and steric hindrance from the methyl group also make it valuable for modifying drug bioavailability—a hot topic in medicinal chemistry.

From an industrial perspective, 32454-36-7 is often discussed alongside high-efficiency catalysts and low-waste synthetic routes, addressing the growing emphasis on environmental sustainability. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, as users frequently inquire about "purity standards for CAS 32454-36-7." The compound’s stability under ambient conditions further enhances its practicality for large-scale production.

Innovative applications of Ethyl 2-(4-bromophenyl)-2-methylpropanoate extend to material science, where it serves as a monomer for polymeric coatings with enhanced UV resistance. This aligns with searches for "bromophenyl derivatives in materials" and "ester-based polymer modifiers." Its electron-withdrawing bromo group also facilitates electrophilic aromatic substitutions, a key reaction in organic synthesis tutorials.

Safety and handling of CAS 32454-36-7 adhere to standard laboratory protocols, with no significant regulatory restrictions. However, users often seek "MSDS for Ethyl 2-(4-bromophenyl)-2-methylpropanoate" to ensure compliance with occupational health guidelines. The compound’s low volatility and compatibility with common solvents (e.g., DCM, ethanol) simplify its integration into multistep syntheses.

In summary, Ethyl 2-(4-bromophenyl)-2-methylpropanoate (32454-36-7) exemplifies the intersection of academic research and industrial innovation. Its adaptability to green chemistry principles and relevance to high-value chemical production ensure its continued prominence in scientific literature and patent filings. Future developments may explore its potential in catalysis and nanomaterial functionalization, further expanding its applications.

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